Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-3-chloro-1H-pyrazole with methyl chloroformate under basic conditions . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can undergo oxidation or reduction, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the pyrazole ring.
Scientific Research Applications
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The bromine and chlorine substitutions can influence the compound’s binding affinity to enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-1H-pyrazole-3-carboxylate
- Methyl 5-chloro-1H-pyrazole-3-carboxylate
- Methyl 4,5-dichloro-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is unique due to the presence of both bromine and chlorine substitutions, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern is less common and offers distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C5H4BrClN2O2 |
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Molecular Weight |
239.45 g/mol |
IUPAC Name |
methyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C5H4BrClN2O2/c1-11-5(10)3-2(6)4(7)9-8-3/h1H3,(H,8,9) |
InChI Key |
ZNMTYTNJTHEPDY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC(=C1Br)Cl |
Origin of Product |
United States |
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